3-Chloro-2,6-diethylaniline
Overview
Description
3-Chloro-2,6-diethylaniline is an organic compound that is commonly used as a reagent in the synthesis of organic compounds. It has a linear formula of ClC6H2(C2H5)2NH2, a CAS number of 67330-62-5, and a molecular weight of 183.68 .
Synthesis Analysis
The synthesis of this compound involves heating metal or its salt in aniline or alkylaniline to produce a reaction that results in an aniline or alkylaniline metal complex catalyst . This complex catalyst is then used to produce an ethylated complex under certain conditions . The ethylated complex then undergoes a metathetical reaction with m-chloroaniline to produce this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CCc1ccc (Cl)c (CC)c1N . The InChI key for this compound is VDJBIPLKIGSVRG-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of organic compounds. It is also used in the production of polyurethanes and as a curing agent for epoxies .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.56 (lit.), a boiling point of 137-139 °C/10 mmHg (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications
Interaction with Phenolic Humus Constituents
Research by Bollag, Minard, and Liu (1983) explored the reactivity of 2,6-diethylaniline, a structurally related compound to 3-Chloro-2,6-diethylaniline, with phenolic humus constituents. This study found that in the presence of a fungal phenol oxidase, 2,6-diethylaniline could cross-link with phenolic acids, forming various hybrid compounds. This indicates potential environmental implications for the interaction between such anilines and organic matter in soils (Bollag, Minard, & Liu, 1983).
Synthesis of Carbamoylsulfenyl Chloride Derivatives
Moon's research in 1983 detailed the synthesis of N-Methylidene-2,6-diethylaniline, again a compound structurally similar to this compound. The study highlighted its application in forming N-(chloromethyl)-N-(2,6-diethylphenyl)-carbamoylsulfenyl chloride. This work is significant in the field of organic synthesis, showcasing potential pathways for developing new chemical compounds (Moon, 1983).
Alachlor Metabolite Analysis
Research by Newsome, Collins, and Lewis in 1986 focused on alachlor, a herbicide that degrades into 2,6-diethylaniline. Their method of analyzing the metabolite involved hydrolysis to 2,6-diethylaniline and quantitation of its heptafluorobutyryl derivative. This study is essential for understanding the environmental fate and analytical detection of herbicide residues (Newsome, Collins, & Lewis, 1986).
Aniline Alkylation in Industrial Applications
The work of Narayanan and Deshpande (2000) investigated the alkylation of anilines, including 2,6-diethylaniline, over various solid acid catalysts. Their findings are pivotal in industrial applications such as dyestuff production and as co-catalysts in polymerization reactions. This research could have parallels in exploring the reactivity of this compound in similar contexts (Narayanan & Deshpande, 2000).
Spectroscopic Studies for Molecular Interactions
El-Gogary, Diab, and El-Tantawy's 2007 study conducted spectroscopic investigations on 2,6-diethylaniline to understand its charge-transfer complexes with iodine. This research is significant for comprehending the molecular interactions and optical properties of such compounds, which could extend to studies on this compound (El-Gogary, Diab, & El-Tantawy, 2007).
Environmental Analysis of Herbicide Residues
Heyer, Zapf, and Stan (1995) developed methodologies for analyzing alachlor and its metabolites, including 2,6-diethylaniline, in groundwater. Their research provides essential insights into the environmental impact and detection methods for such compounds, relevant for understanding the behavior of similar anilines in environmental contexts (Heyer, Zapf, & Stan, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound may be used in chemical synthesis .
Mode of Action
It is known that this compound can be used in chemical synthesis , suggesting that it may interact with other compounds to form new substances.
Biochemical Pathways
It is known that this compound can be used in chemical synthesis , indicating that it may play a role in various chemical reactions.
Pharmacokinetics
It is known that this compound is a liquid at room temperature, with a density of 1095 g/mL at 25 °C (lit) . This suggests that it may have certain solubility characteristics that could impact its bioavailability.
Result of Action
It is known that this compound can be used in chemical synthesis , suggesting that it may contribute to the formation of new substances at the molecular level.
Action Environment
It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and efficacy.
properties
IUPAC Name |
3-chloro-2,6-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBIPLKIGSVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344561 | |
Record name | 3-Chloro-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67330-62-5 | |
Record name | 3-Chloro-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,6-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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